molecular formula C12H13NO3 B137315 2-Butyl-5-nitrobenzofuran CAS No. 133238-87-6

2-Butyl-5-nitrobenzofuran

Cat. No.: B137315
CAS No.: 133238-87-6
M. Wt: 219.24 g/mol
InChI Key: XGAJABPTUOLUAE-UHFFFAOYSA-N
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Description

2-Butyl-5-nitrobenzofuran is a yellow crystalline compound that belongs to the benzofuran family. It is a key intermediate in the synthesis of various pharmaceuticals, including anti-arrhythmic drugs like dronedarone hydrochloride . This compound is known for its significant role in medicinal chemistry due to its unique structural properties.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-5-nitrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Butyl-5-nitrobenzofuran has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Butyl-5-nitrobenzofuran is unique due to the presence of both the butyl and nitro groups, which confer specific chemical and biological properties. This combination makes it a valuable intermediate in pharmaceutical synthesis and a subject of interest in medicinal chemistry .

Properties

IUPAC Name

2-butyl-5-nitro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-3-4-11-8-9-7-10(13(14)15)5-6-12(9)16-11/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAJABPTUOLUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431576
Record name 2-BUTYL-5-NITROBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133238-87-6
Record name 2-Butyl-5-nitrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133238-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-BUTYL-5-NITROBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

23.4 g of 2-(2-formyl-4-nitro-phenoxy)hexanoic acid and 2.3 g of potassium carbonate were charged into a 200 ml reactor containing 80 g of acetic anhydride.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

300 mg of 2-(n-butyl)-5-nitro-2,3-dihydrobenzofuran-3-ol were introduced into ethanol in a 50 ml flask, and 1 ml of concentrated sulphuric acid was added. The mixture was then heated to reflux for 4 hours. After cooling, 10 ml of water were added, the ethanol was distilled off, and the mixture was extracted with dichloromethane. Washing of the organic phase with sodium bicarbonate solution, drying over sodium sulphate and removal of the solvent in vacuo resulted in 220 mg (80% of theory) of 2-(n-butyl)-5-nitrobenzofuran as yellow oil.
Name
2-(n-butyl)-5-nitro-2,3-dihydrobenzofuran-3-ol
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for 2-Butyl-5-nitrobenzofuran?

A: Several synthetic approaches exist for this compound. One method involves reacting 5-nitro-3H-benzofuran-2-one with pentanoic anhydride and a salt of pentanoic acid, followed by acidification and isolation of the product, 3-(1-hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one. This intermediate can be converted to this compound through hydrolysis, decarboxylation, and cyclization by heating in an acidic medium. [] An alternative method utilizes this compound hydrochloride as a starting material. []

Q2: How is this compound utilized in Dronedarone synthesis?

A: this compound serves as a key starting material in the multi-step synthesis of Dronedarone. One synthetic pathway involves a Friedel-Crafts acylation of this compound with anisoyl chloride, followed by demethylation, condensation with 1-chloro-3-dibutil.amino-propane, hydrogenation, and finally, reaction with methanesulfonyl chloride to yield Dronedarone. [] Another approach involves Friedel-Crafts acylation with p-chloropropoxybenzoyl chloride, reaction with dibutylamine, palladium carbon catalytic hydrogenation, mesylation, and hydrochloride formation to obtain Dronedarone hydrochloride. []

Q3: Are there any alternative approaches to synthesizing Dronedarone that involve this compound derivatives?

A: Research highlights an alternative approach to synthesizing a 2-n-butyl-5-nitrobenzofuran derivative, which acts as a key starting material for Dronedarone hydrochloride. [] This suggests ongoing efforts to optimize and explore new synthetic routes for Dronedarone using this compound derivatives.

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